molecular formula C22H24N2O3 B098538 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide CAS No. 18391-97-4

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide

Cat. No. B098538
CAS RN: 18391-97-4
M. Wt: 364.4 g/mol
InChI Key: JSFIGZCTMUVKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamine derivatives. It has been widely used in scientific research due to its potential therapeutic properties and unique structure.

Mechanism of Action

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide exerts its pharmacological effects by binding to and activating specific receptors in the brain, including serotonin and dopamine receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is known to play a crucial role in regulating mood, perception, and cognition. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has also been shown to inhibit the activity of monoamine oxidase A, an enzyme that plays a role in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, distortions in time perception, and alterations in thought processes. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has also been found to produce a range of physiological effects, such as changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. It has also been found to be relatively stable and easy to synthesize. However, there are also some limitations to its use, such as the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research involving 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide. One area of interest is its potential therapeutic properties in treating various mental health conditions, such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying perception and cognition. Further research is also needed to better understand the pharmacological properties and potential side effects of 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide, as well as its potential for abuse and dependence.
In conclusion, 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties and unique structure. It has been found to exhibit a wide range of pharmacological activities and has been investigated for its potential use in treating various conditions. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide exerts its pharmacological effects by binding to and activating specific receptors in the brain and has been found to produce a range of biochemical and physiological effects. While there are some limitations to its use, there are also several potential future directions for research involving 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide.

Synthesis Methods

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with cyclohexanone, followed by the condensation with tryptamine and the subsequent reduction of the resulting intermediate. The final product is obtained through the reaction of the intermediate with 5-methoxy-1H-indole-3-carboxylic acid chloride.

Scientific Research Applications

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been used in various scientific studies, including but not limited to, neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, such as acting as a serotonin receptor agonist, a dopamine receptor agonist, and a selective inhibitor of monoamine oxidase A. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has also been investigated for its potential therapeutic properties in treating various conditions, such as depression, anxiety, and addiction.

properties

CAS RN

18391-97-4

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-26-16-8-6-15(7-9-16)23-21(25)20-22(12-4-3-5-13-22)18-14-17(27-2)10-11-19(18)24-20/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25)

InChI Key

JSFIGZCTMUVKHN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C24CCCCC4)C=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C24CCCCC4)C=C(C=C3)OC

synonyms

N-(p-Methoxyphenyl)-5'-methoxyspiro[cyclohexane-1,3'-[3H]-indole]-2'-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.